3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile
Overview
Description
“3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile” is a complex organic compound. It contains a phenoxymethyl group attached to a benzonitrile group, and a tetramethyl dioxaborolane group attached to the phenoxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl dioxaborolane group is a boron-containing group with four methyl groups and a dioxaborolane ring . The phenoxymethyl group is a phenyl group attached to a methoxy group, and the benzonitrile group consists of a benzene ring attached to a nitrile group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in borylation reactions . They can also participate in coupling reactions with aryl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of multiple functional groups . The presence of a nitrile group suggests it may have polar characteristics.Scientific Research Applications
Synthesis and Structural Analysis
- Wu et al. (2021) conducted a study focusing on the synthesis and structural characterization of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, which closely relates to your compound of interest. They used spectroscopic methods like FT-IR, NMR, and MS for structural analysis. The crystal structures were determined by X-ray diffraction and optimized using Density Functional Theory (DFT) calculations, providing insight into the molecular conformation and vibrational properties of similar compounds (Wu et al., 2021).
Crystallographic and Conformational Analyses
- Huang et al. (2021) explored similar compounds, focusing on their crystallographic and conformational aspects. They confirmed the structures of these compounds through various spectroscopic techniques and X-ray diffraction, alongside DFT studies. This research provides valuable insights into the molecular electrostatic potential and physicochemical properties of such compounds (Huang et al., 2021).
Application in Fluorescence Probes
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using structures similar to 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile. These probes were designed for detecting hydrogen peroxide (H2O2), showing different fluorescence responses based on their molecular structure. This study highlights the potential application of such compounds in creating sensitive and selective chemical sensors (Lampard et al., 2018).
Boronate-Based Fluorescence Probes
- Another study by Morrison et al. (2010) focused on the synthesis and characterization of boronated phosphonium salts containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl phenyl group. They evaluated the cytotoxicities and boron uptake of these compounds in vitro, suggesting potential biomedical applications, especially in targeted drug delivery or diagnostic imaging (Morrison et al., 2010).
Future Directions
properties
IUPAC Name |
3-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-5-6-11-18(17)23-14-16-9-7-8-15(12-16)13-22/h5-12H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDIIDJPLHLGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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